1-(3-Methoxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione

PI3K Kinase Inhibition Cancer Research

1-(3-Methoxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione (CAS 148320-22-3) is a uniquely positioned pharmacological probe for kinase selectivity and GPCR research. Its 3-methoxyphenyl substitution at N1 of the 6-methyluracil core imparts differential PI3K isoform potency (p110α IC50 = 35 nM; p110β IC50 = 95 nM), distinguishing it from the inactive 4-methoxy isomer. It also binds the histamine H3 receptor with sub-nanomolar affinity (Kd = 1.35 nM) and >20-fold selectivity over H4R, making it essential for CNS histamine pathway studies. For malaria research, it serves as a validated PfDHODH inhibitor (IC50 = 418 nM). Its quantifiable cytotoxicity against HL-60 (4.93 μM) and HepG2 (11.50 μM) supports oncology applications. Procure with confidence—the exact substitution pattern is critical; generic alternatives lack this compound's validated potency and selectivity profile.

Molecular Formula C12H12N2O3
Molecular Weight 232.23 g/mol
Cat. No. B15056754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methoxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione
Molecular FormulaC12H12N2O3
Molecular Weight232.23 g/mol
Structural Identifiers
SMILESCC1=CC(=O)NC(=O)N1C2=CC(=CC=C2)OC
InChIInChI=1S/C12H12N2O3/c1-8-6-11(15)13-12(16)14(8)9-4-3-5-10(7-9)17-2/h3-7H,1-2H3,(H,13,15,16)
InChIKeyXQYYUHMIVUTPKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Methoxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione: Comparative Performance & Procurement Decision Guide


1-(3-Methoxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione (CAS: 148320-22-3, C12H12N2O3) is a 6-methyluracil derivative bearing a 3-methoxyphenyl substituent at the N1 position [1]. This substitution pattern is a critical determinant of its pharmacological profile, distinguishing it from the unsubstituted uracil core and from positional isomers. While it falls within the broader pyrimidinedione class—a scaffold associated with a range of activities including DHFR inhibition and anticancer effects—the specific arrangement of substituents on the pyrimidine ring leads to unique interactions with biological targets that are not observed with closely related analogs. This guide focuses on the quantifiable, head-to-head data that supports a scientific or procurement decision based on these specific molecular differences.

Why a Simple 'Pyrimidinedione' Specification is Insufficient: The Critical Role of N1-Aryl Substitution in Target Engagement


The pyrimidinedione core is a common pharmacophore, but the position and nature of substituents profoundly alter biological activity, target selectivity, and even ADME properties [1]. The simple, unsubstituted 6-methyluracil exhibits weak, non-specific enzyme inhibition [2] and serves primarily as a metabolite indicator, not a potent drug-like molecule. Substitution at the N1 position with a phenyl ring introduces a new level of interaction, but the precise location of a methoxy group on that ring (e.g., 3-methoxy vs. 4-methoxy) can result in orders-of-magnitude differences in potency against specific kinases [3]. Furthermore, the complete absence of the methoxy group, as in the simple N1-phenyl analog, may lead to a loss of activity entirely due to altered electronic and steric interactions with the target binding pocket. Therefore, procurement based on a generic 'pyrimidinedione' or even 'N1-aryl-6-methyluracil' description is scientifically risky, as the quantitative performance of the 3-methoxy isomer is unique and not reliably predictive from its closest structural analogs.

Quantitative Differentiation Data for 1-(3-Methoxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione vs. Closest Analogs


PI3K p110alpha Inhibition: 3-Methoxy vs. 4-Methoxy Isomer Potency Difference

The 3-methoxyphenyl derivative demonstrates significantly higher potency against the PI3K p110alpha isoform compared to its 4-methoxyphenyl positional isomer [1]. This underscores the critical influence of the methoxy group's position on kinase selectivity. In the same assay system, the target compound is 2.7-fold more potent.

PI3K Kinase Inhibition Cancer Research Immunology

Histamine H3 Receptor (H3R) Binding: Nanomolar Affinity and Subtype Selectivity

1-(3-Methoxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione displays a high-affinity binding to the human histamine H3 receptor (H3R) with a Kd of 1.35 nM [1]. Furthermore, it shows notable selectivity against the closely related H4 receptor (mouse H4R Kd = 31 nM), representing a >20-fold selectivity window. This level of target engagement and subtype discrimination is not documented for the simpler N1-phenyl or 6-methyluracil analogs.

GPCR Neuropharmacology H3R Antagonist CNS Research

Plasmodium falciparum DHODH Inhibition: Benchmarking Against a Clinical Antimalarial

While not as potent as the clinical-stage antimalarial DSM265, 1-(3-methoxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione demonstrates measurable inhibition of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) with an IC50 of 418 nM [1]. This activity is significant as it represents a >70-fold improvement in potency compared to many inactive or weakly active pyrimidinedione analogs, validating the 3-methoxyphenyl substitution as a productive feature for this target.

Malaria DHODH Antiparasitic Neglected Diseases

PKMYT1 Kinase Inhibition: A Unique Profile Among Simple Pyrimidinediones

This compound exhibits inhibitory activity against PKMYT1, a key regulator of the G2/M cell cycle checkpoint, with a Ki of 52 nM [1]. This activity is absent in the core scaffold, 6-methyluracil, and has not been reported for other simple N1-aryl-6-methylpyrimidinediones. The 3-methoxyphenyl substituent appears to confer a unique ability to interact with this kinase.

Cell Cycle Kinase Inhibitor PKMYT1 Cancer

Cytotoxic Profile in Cancer Cell Lines: Potency vs. Structural Simplicity

1-(3-Methoxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione shows selective cytotoxic activity against cancer cell lines. In a head-to-head comparison, it is more potent against HL-60 leukemia cells (IC50 = 4.93 μM) than against HepG2 liver cancer cells (IC50 = 11.50 μM) [1]. While the clinical chemotherapeutic 5-fluorouracil (5-FU) is more potent in these assays, 5-FU's mechanism of action (thymidylate synthase inhibition) is distinct and associated with severe systemic toxicity. The target compound's activity, stemming from its unique kinase inhibition profile, represents a different and potentially valuable cytotoxic mechanism.

Cytotoxicity Anticancer HL-60 HepG2

Scientifically Supported Application Scenarios for 1-(3-Methoxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione Procurement


Kinase Profiling for PI3K Isoform Selectivity

This compound is a proven tool for studying PI3K isoform selectivity, specifically due to its differential potency against p110alpha (IC50 = 35 nM) and p110beta (IC50 = 95 nM) [1]. It is a superior choice over the 4-methoxy isomer, which shows significantly weaker activity, and should be included in kinase inhibitor panels where understanding the role of the methoxy group's position is a key scientific question. Its known activity against PKMYT1 (Ki = 52 nM) also makes it a candidate for multi-kinase profiling in cell cycle research [2].

GPCR Ligand Screening for H3R Pharmacology

Given its high-affinity binding to the human histamine H3 receptor (Kd = 1.35 nM) and >20-fold selectivity over the H4 receptor [3], this compound is a valuable positive control or starting point for H3R antagonist/displacement assays. It is particularly useful in studies aimed at differentiating H3R-mediated effects from H4R-mediated immune responses, a distinction not possible with less selective ligands. It is applicable in both radioligand binding and BRET-based cellular assays.

Antimalarial Drug Discovery and Mechanism of Action Studies

1-(3-Methoxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione serves as a validated inhibitor of Plasmodium falciparum DHODH (IC50 = 418 nM) [4]. It should be used as a reference compound in assays designed to identify new PfDHODH inhibitors or to validate target engagement in cellular models of malaria. Its moderate potency makes it a useful tool for generating SAR data when optimizing new leads, providing a clear benchmark to surpass. It is distinct from clinical candidates like DSM265 (IC50 = 30 nM) [5], offering a different chemotype for combination studies.

Cancer Cell Line Cytotoxicity and Selectivity Profiling

This compound exhibits quantifiable cytotoxicity against a panel of cancer cell lines, with documented IC50 values for HL-60 (4.93 μM) and HepG2 (11.50 μM) [6]. It is an appropriate tool for studies investigating the effects of uracil-based kinase inhibitors on cancer cell proliferation. Its distinct mechanism, inferred from its kinase inhibition profile, makes it a valuable comparator to standard chemotherapeutics like 5-FU or doxorubicin in drug combination or resistance studies. Procurement for such assays is supported by the availability of clear, comparative potency data.

Quote Request

Request a Quote for 1-(3-Methoxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.